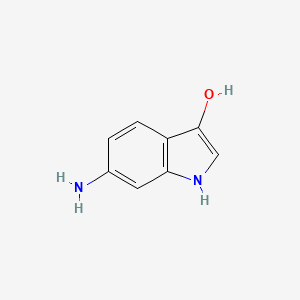

6-Amino-1H-indol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

6-amino-1H-indol-3-ol |

InChI |

InChI=1S/C8H8N2O/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H,9H2 |

InChI Key |

NGOYRGRMAOWZRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Amino 1h Indol 3 Ol and Its Structural Analogs

Established Synthetic Pathways for Indole (B1671886) Core Formation Relevant to 6-Substitution

The construction of the indole skeleton is a cornerstone of organic synthesis, with several named reactions providing versatile routes to this important heterocycle. The applicability of these methods to the synthesis of 6-substituted indoles, a key structural feature of 6-Amino-1H-indol-3-ol, is crucial.

Fischer Indole Synthesis and its Modern Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles. bhu.ac.inmdpi.com The reaction involves the acid-catalyzed cyclization of arylhydrazones, which are typically derived from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.inmdpi.comchem-station.com

The regiochemical outcome of the Fischer synthesis is a critical consideration for preparing 6-substituted indoles. When a meta-substituted phenylhydrazine (B124118) is used, a mixture of 4- and 6-substituted indoles is often produced. rsc.org The ratio of these isomers is influenced by the electronic nature of the substituent. Generally, electron-donating groups on the phenylhydrazine favor the formation of the 6-substituted indole, while electron-withdrawing groups tend to yield the 4-substituted isomer as the major product. rsc.orgmdpi.com

Modern adaptations of the Fischer indole synthesis have aimed to improve its efficiency, mildness, and scope. mdpi.com For instance, a variation involves the use of a Buchwald-Hartwig coupling to synthesize the arylhydrazone intermediate from an aryl halide and an alkyl hydrazone. chem-station.com Another approach utilizes a two-step sequence where a haloarene undergoes halogen-magnesium exchange and is then quenched with di-tert-butyl azodicarboxylate, followed by reaction with an aldehyde or ketone under acidic conditions. acs.org This method avoids the need to handle potentially toxic aryl hydrazines directly. acs.org Mechanochemical protocols have also been developed as an environmentally friendly alternative to traditional solvent-based methods. rsc.org

Other Named Reactions in Indole Synthesis (e.g., Bartoli, Nenitzescu, Larock)

Several other named reactions provide valuable pathways to substituted indoles, each with its own advantages and limitations.

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. bhu.ac.injk-sci.com While primarily used for 7-substitution, it has been adapted for the synthesis of other substituted indoles, including amino-substituted derivatives. researchgate.net The reaction's flexibility allows for its use with heteroaromatic nitro compounds and on solid supports. researchgate.net

The Nenitzescu indole synthesis traditionally provides a direct route to 5-hydroxyindoles through the condensation of 1,4-benzoquinones with β-amino-α,β-unsaturated carbonyl compounds. bhu.ac.inrevistadechimie.ro However, under certain conditions, it can lead to the formation of 6-hydroxyindoles in what is sometimes referred to as an "anti-Nenitzescu" reaction. acs.orgmdpi.com This outcome is particularly observed in reactions involving N-aryl-substituted enaminoesters at low temperatures. mdpi.com

The Larock indole synthesis is a palladium-catalyzed heteroannulation of 2-iodoanilines with disubstituted alkynes, yielding 2,3-disubstituted indoles. uninsubria.itub.edu This one-pot reaction offers high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole ring. ub.edu The scope of the Larock synthesis has been expanded to include o-bromoanilines and a wide variety of alkynes, making it a versatile tool for preparing complex indoles. acs.orgnih.gov

Regiospecific Approaches for 6-Hydroxy and 6-Amino Indole Synthesis

Achieving the specific substitution pattern of this compound requires precise control over the introduction of the amino and hydroxyl groups at the C-6 position of the indole ring.

Catalyst-Free Condensation Reactions of Cyclohexadienones and Amines

An efficient and operationally simple method for the regiospecific synthesis of 6-hydroxy indoles has been developed through the catalyst-free condensation of carboxymethyl cyclohexadienones with primary amines. acs.orgacs.orgnih.gov This reaction proceeds via an aza-Michael addition of an in situ formed enamine to the cyclohexadienone moiety, followed by rearomatization to furnish the 6-hydroxy indole. acs.orgresearchgate.net The process exhibits a broad substrate scope, accommodating aromatic, aliphatic, and α-chiral amines. acs.org Interestingly, the use of a rhenium catalyst (Re₂O₇) with certain cyclohexadienones can lead to the formation of 6-amino indoles instead of their 6-hydroxy counterparts. acs.orgacs.orgnih.gov

Directed Functionalization Strategies for C-6 Position

Directing groups have emerged as a powerful strategy for achieving site-selective C-H functionalization of the indole's benzene (B151609) ring, which is generally less reactive than the pyrrole (B145914) ring. nih.gov

For the C-6 position, the installation of an N-P(O)tBu₂ directing group on the indole nitrogen, in conjunction with a copper catalyst, has enabled the direct and site-selective arylation with diaryliodonium triflate salts. nih.govacs.org This method is notable for its mild reaction conditions and avoidance of ligands. acs.org Other strategies for C-6 functionalization include transition-metal-catalyzed remote C-H activation and acid-catalyzed electrophilic substitution. researchgate.net For instance, ruthenium(II) has been used to catalyze the regioselective C-6 alkylation of indoles with maleimides. researchgate.net Brønsted acids can also catalyze the selective reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters at the C-6 position. researchgate.net

A facile two-step synthesis of 6-hydroxyindole (B149900) and 6-methoxyindole (B132359) from indole has been reported, involving the regioselective chloroacetylation of 1-pivaloylindole followed by a Baeyer-Villiger oxidation to introduce the oxygen functionality at the 6-position. thieme-connect.com

Advanced Synthetic Techniques in this compound Derivatization

The derivatization of the this compound scaffold is essential for exploring its structure-activity relationships and developing new compounds with potential applications.

The functionalization of the 6-hydroxy group is a common strategy. For example, the hydroxyl group can be converted to a triflate, which can then participate in palladium-catalyzed coupling reactions with partners like phenyl boronic acid or phenylacetylene (B144264) to introduce new carbon-carbon bonds at the C-6 position. acs.org Esterification of the 6-hydroxy group is another straightforward derivatization. acs.org

Advanced catalytic methods are also employed for derivatization. For instance, visible-light-induced direct asymmetric C-6 functionalization of indoles has been achieved using a synergistic dual catalysis system, allowing for the creation of enantioenriched indoles with all-carbon quaternary chiral centers at the C-6 position. acs.org Rhodium(III)-catalyzed C-H activation and annulation reactions of N-amidoindoles with α-diazocarbonyl compounds provide a route to pyrimido[1,6-a]indole-1(2H)-ones. rsc.org

The synthesis of various indole derivatives often involves multi-step sequences. For example, new 1H-indole derivatives have been synthesized by reacting indole with chloroacetyl chloride, followed by reaction with 1,4-diaminobenzene and subsequent condensation with various acetophenones. researchgate.net

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of indole frameworks. tandfonline.com This technology often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com

A notable application of microwave irradiation is in three-component domino reactions for the synthesis of 3-substituted indole derivatives. sioc-journal.cn For instance, the reaction of phenylglyoxal (B86788) monohydrate, an aromatic amine, and a 4-hydroxycoumarin (B602359) derivative can be effectively catalyzed by trifluoroacetic acid under microwave conditions to yield multi-substituted indoles. sioc-journal.cn Similarly, a regioselective synthesis of 3-functionalized indoles has been achieved through a microwave-assisted three-component reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds in an ethanol/water mixture. acs.org Optimization of this reaction at 90 °C for 40 minutes under microwave irradiation provided the desired products in good yields. acs.org

The Fischer indole synthesis, a classic method for indole formation, has also been adapted to microwave conditions. tandfonline.com The synthesis of various indole derivatives from α-amino aryl ethanone (B97240) in 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) at 120°C under microwave irradiation for 40 minutes demonstrates the utility of this approach. tandfonline.com Furthermore, palladium-catalyzed oxidative cyclization of N-aryl enamines has been significantly improved using microwave heating, affording 2-methyl-1H-indole-3-carboxylate derivatives in high yields (>90%) with drastically reduced reaction times compared to conventional heating. mdpi.com For example, a reaction that required 16 hours at 80°C under conventional conditions was completed in 3 hours at 60°C with enhanced yield under microwave irradiation. mdpi.com

Microflow Technologies for Reactive Intermediates and Substitution Reactions

Microflow technology offers precise control over reaction parameters such as temperature and residence time, making it ideal for handling highly reactive intermediates and performing sensitive substitution reactions. beilstein-journals.org This approach can lead to improved yields, higher selectivity, and enhanced safety compared to traditional batch processes. beilstein-journals.orgresearchgate.net

The generation of unstable (1H-indol-3-yl)methyl electrophiles for subsequent nucleophilic substitution is a key area where microflow technology has proven advantageous. researchgate.net Researchers have developed methods for the rapid (0.02 seconds) and mild (25°C) generation of these electrophiles, enabling fast (0.1 seconds) nucleophilic substitutions in a microflow reactor. researchgate.net This has allowed for the successful synthesis of various unprotected indole analogs. researchgate.net

Furthermore, microflow systems facilitate sequential reactions in a continuous manner. A one-flow synthesis of substituted indoles has been demonstrated via a sequential 1,2-addition and nucleophilic substitution of indolyl-3-carbaldehydes. researchgate.net The use of microflow technology in this process effectively suppressed undesired side reactions involving unstable intermediates, resulting in significantly higher yields and reproducibility than batch conditions. researchgate.net This methodology has been successfully applied to synthesize a range of structurally diverse indole derivatives. researchgate.net The ability to precisely control residence time in a microreactor is crucial, especially when dealing with short-lived reactive species. beilstein-journals.org

Multicomponent Reactions (MCRs) for Diverse Indole Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex products, incorporating most of the atoms from the reactants. rsc.orgbeilstein-journals.org This approach is characterized by high atom economy, bond-forming efficiency, and often simplified purification procedures. mdpi.com MCRs are invaluable for creating diverse chemical libraries for drug discovery. beilstein-journals.org

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR used to generate highly diversified indole scaffolds. beilstein-journals.orgnih.gov This reaction typically involves an isocyanide, an acid, an amine, and a carbonyl compound. beilstein-journals.org Variations of the Ugi reaction, such as the Ugi-Deprotection-Cyclization (UDC) strategy, have been developed to produce a wide array of heterocyclic systems, including those fused to an indole ring. beilstein-journals.org

Other MCRs have been developed to construct various indole-fused heterocycles. For instance, a one-pot three-component reaction of indole, malononitrile, and barbituric acid derivatives has been used to synthesize pyrano[2,3-d]pyrimidines. rsc.org Similarly, indole-fused seven-membered heterocycles have been assembled through a multicomponent reaction involving indoles, formaldehyde, and an amine. rsc.org These reactions often proceed under mild conditions and allow for the modular assembly of complex molecular architectures. rsc.orgrsc.org

Synthesis of Complex this compound Conjugates and Polycyclic Systems

The synthesis of more complex structures, such as conjugates and polycyclic systems derived from this compound, often involves multi-step sequences and cycloaddition reactions. These advanced synthetic efforts aim to build upon the core indole scaffold to access novel chemical space with potential therapeutic applications.

The construction of polycyclic fused indoline (B122111) frameworks is a significant area of research. polimi.it One approach involves the dearomatization of indoles through cycloaddition reactions. polimi.it For example, a Zn(II)-catalyzed reaction between indoles and 1,2-diaza-1,3-dienes can lead to either formal [3+2] or [4+2] cycloadditions, depending on the substituents on the substrates. polimi.it This allows for the divergent synthesis of different polycyclic indoline systems. polimi.it The synthesis of tetrahydro-1H-pyridazino[3,4-b]indoles, which are tetracyclic fused ring systems, has been achieved using this methodology. polimi.it

Furthermore, the synthesis of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives has been reported, demonstrating the construction of complex conjugates. nih.gov Isatin (B1672199) and its derivatives are also valuable starting materials for the synthesis of fused heteropolycyclic systems containing an indole moiety. researchgate.net Reactions of isatin derivatives with various bifunctional reagents can yield a wide range of fused systems, including indolothiazoles, thiadiazinoindoles, and pyrazinoindoles. researchgate.net A catalyst-free condensation of carboxymethyl cyclohexadienones with amines provides a direct route to 6-hydroxy indoles, which can be further functionalized. acs.org Additionally, a novel series of 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives has been synthesized through a multi-step process starting from indole-3-carbaldehyde and acetylacetone. jmchemsci.com

Advanced Spectroscopic Characterization of 6 Amino 1h Indol 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural assignment of organic molecules, including 6-Amino-1H-indol-3-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. researchgate.netemerypharma.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For indole (B1671886) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns are characteristic of the substitution pattern on the indole ring. For instance, in related indole structures, protons adjacent to nitrogen or oxygen atoms will exhibit distinct chemical shifts. The number of signals in a ¹H NMR spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule. libretexts.org

Table 1: Representative ¹H NMR Data for Indole Derivatives

| Compound | Proton | Chemical Shift (ppm) |

|---|---|---|

| 1-benzyl-1H-indole-3-carbaldehyde | H-2 | 7.72 (s) |

| H-4 | 8.38 – 8.28 (m) | |

| Aromatic H | 7.39 – 7.30 (m) | |

| CH₂ | 5.37 (s) | |

| 1-phenyl-1H-indole-3-carbaldehyde | H-2 | 7.94 (s) |

| H-4 | 8.44 (d, J = 7.2 Hz) | |

| Aromatic H | 7.65 – 7.51 (m) |

Data sourced from a study on indole-3-carbaldehydes, demonstrating typical chemical shifts for protons on the indole ring system. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in this compound and its derivatives are indicative of their electronic environment. Carbons in the aromatic ring system typically resonate in the range of 100-140 ppm. The carbon atom attached to the hydroxyl group (C-3) and the amino group (C-6) would show characteristic shifts influenced by these electronegative substituents.

Table 2: Representative ¹³C NMR Data for Indole Derivatives

| Compound | Carbon | Chemical Shift (ppm) |

|---|---|---|

| 1-benzyl-1H-indole-3-carbaldehyde | C-2 | 138.43 |

| C-3 | 118.53 | |

| C-3a | 125.53 | |

| C-4 | 124.17 | |

| C=O | 184.62 | |

| 1-phenyl-1H-indole-3-carbaldehyde | C-2 | 138.22 |

| C-3 | 119.73 | |

| C-3a | 125.59 | |

| C-4 | 124.64 | |

| C=O | 184.99 |

Data sourced from a study on indole-3-carbaldehydes, illustrating typical chemical shifts for carbons in the indole core. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules. youtube.comwikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure. Cross-peaks in a COSY spectrum indicate that two protons are spin-coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon atoms they are directly attached to. It is a powerful tool for assigning carbon resonances based on previously identified proton signals. wikipedia.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. wikipedia.orgsdsu.eduipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comedinst.comtriprinceton.org They are particularly useful for identifying the functional groups present in a compound. photothermal.com

In this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amino group and the O-H stretching of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The C-N and C-O stretching vibrations would also be observable. Aromatic C-H and C=C stretching vibrations are also characteristic features. nih.gov Raman spectroscopy, being more sensitive to non-polar bonds, would provide complementary information, particularly for the C=C bonds within the indole ring. photothermal.comnih.gov

Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-O (alcohol) | Stretching | 1050-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. sci-hub.semsu.edudenovix.com The indole ring system of this compound contains a conjugated π-electron system, which gives rise to characteristic UV absorption bands. The position and intensity of these bands are influenced by the substituents on the indole ring. The amino and hydroxyl groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole. For example, the UV-vis spectrum of some indole compounds shows peaks around 275, 282, and 290 nm, which are indicative of the indole moiety. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. researchgate.netresearchgate.net For this compound (C₈H₈N₂O), the calculated monoisotopic mass is 148.0637 g/mol . HRMS can confirm this with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can help to identify the different functional groups and their connectivity within the molecule. For instance, the loss of neutral fragments such as water (H₂O) or ammonia (B1221849) (NH₃) can be indicative of the presence of hydroxyl and amino groups, respectively.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-benzyl-1H-indole-3-carbaldehyde |

| 1-phenyl-1H-indole-3-carbaldehyde |

| Indole |

Theoretical Chemistry and Computational Studies of 6 Amino 1h Indol 3 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov A typical study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the compound. researchgate.netchemscene.com

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. tandfonline.com For a molecule like 6-Amino-1H-indol-3-ol, this process would involve calculating the total energy for various spatial arrangements (conformers), particularly concerning the rotation of the amino (-NH2) and hydroxyl (-OH) groups. The conformer with the lowest energy corresponds to the most stable structure. This analysis provides fundamental data such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. jyu.fi

Electronic Structure Analysis (HOMO-LUMO Energies, Natural Bond Orbital (NBO) Analysis)

Understanding the electronic behavior of this compound is key to predicting its reactivity. This involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by studying charge delocalization, intramolecular interactions, and hyperconjugative effects. acs.orgescholarship.org This analysis quantifies the stabilization energy arising from electron density moving from filled (donor) orbitals to empty (acceptor) orbitals, providing deep insight into the molecule's internal bonding and stability. escholarship.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule. nih.gov For this compound, an MEP map would identify electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This provides a clear picture of where the molecule is most likely to interact with other chemical species.

Computational Spectroscopy: Prediction and Interpretation of Spectroscopic Data

Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Computational NMR Chemical Shift Predictions (¹H and ¹³C)

Theoretical calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. chemscene.com By comparing these predicted shifts with experimental NMR data, researchers can confidently assign each signal to a specific atom in the this compound structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or specific molecular conformations. bldpharm.com

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

DFT calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. This simulation helps in assigning specific vibrational modes (e.g., N-H stretching, O-H bending) to the observed experimental bands.

Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate electronic (UV-Vis) absorption spectra. acs.org This calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as those from the HOMO to the LUMO, which are fundamental to understanding the molecule's interaction with light.

While the methodologies for a thorough computational investigation of this compound are well-established, the specific application of these techniques to this compound has not been documented in available scientific literature. Such a study would provide valuable, foundational data on its structural, electronic, and spectroscopic properties, paving the way for future research into its potential applications.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the chemical behavior of molecules. For this compound, these studies would offer insights into its stability, electron distribution, and the most likely sites for chemical reactions.

Reactivity Analysis: Density Functional Theory (DFT) is a primary method used for these investigations. tandfonline.com By solving approximations of the Schrödinger equation, DFT can calculate various electronic properties that act as descriptors of reactivity. bohrium.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. tandfonline.comresearchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. tandfonline.com It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

Illustrative Reactivity Data: A computational study on this compound would generate data similar to that shown in the hypothetical table below. This data is for illustrative purposes only and is not derived from actual calculations on the specified compound.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 3.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule |

| Electron Affinity | 1.5 eV | Energy released when an electron is added |

| Ionization Potential | 5.5 eV | Energy required to remove an electron |

Reaction Mechanism Studies: Computational methods can also elucidate the step-by-step pathways of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates. alfa-chemistry.com By calculating the energy barriers for different possible pathways, researchers can determine the most favorable mechanism. bldpharm.com This is invaluable for understanding how the molecule might be synthesized or how it might metabolize or interact in a biological system.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a small molecule (ligand) might bind to a biological macromolecule, typically a protein (target or receptor). jmchemsci.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. tandfonline.comjbcpm.com The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the protein in numerous possible conformations and orientations. jmchemsci.com

Scoring and Analysis: A scoring function calculates the binding affinity (often expressed as a negative value in kcal/mol) for each pose. The pose with the lowest (most negative) score is typically considered the most likely binding mode. jbcpm.com The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

Illustrative Molecular Docking Results: The following table is a hypothetical representation of results from a docking study of this compound with a protein kinase, a common drug target. This data is for illustrative purposes only.

| Parameter | Hypothetical Value/Description |

| Target Protein | Protein Kinase B (Akt1) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Lys179, Glu228, Asp292 |

| Hydrogen Bonds | -OH group with Glu228; -NH2 group with Asp292 |

| Hydrophobic Interactions | Indole (B1671886) ring with Val164, Leu264 |

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. This provides a dynamic view of the complex, revealing:

The stability of the ligand's binding pose.

The flexibility of the protein and ligand.

The persistence of key intermolecular interactions (like hydrogen bonds) over the simulation period.

By analyzing the trajectory of the simulation, researchers can confirm whether the binding mode predicted by docking is stable or if the ligand is likely to dissociate from the binding site. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Influence of the 6-Amino and 3-Hydroxyl Groups on Molecular Recognition and Biological Activity

The 6-amino and 3-hydroxyl groups on the indole (B1671886) ring are critical pharmacophoric features that significantly influence how these molecules interact with their biological targets.

The 6-amino group serves as a versatile handle for molecular recognition and derivatization. Its basicity and hydrogen-bonding capability allow it to form crucial interactions with amino acid residues in a target protein's binding pocket. In studies on related 6-aminoindazole derivatives, this group was a key position for introducing various substituents to explore the chemical space and optimize activity. rsc.org For instance, the introduction of a methyl group at the C-3 position of the indazole ring and an aryl group substitution on the 6-amino function resulted in compounds with potent cytotoxicity against cancer cell lines. rsc.org The free amino group itself can be vital for activity, while in other cases, its substitution is used to modulate properties like lipophilicity and target engagement. nih.gov

The 3-hydroxyl group , while not explicitly detailed for 6-Amino-1H-indol-3-ol in the provided search results, is a common feature in many biologically active indole derivatives. Generally, a hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to anchor the ligand within the binding site of a receptor or enzyme. In related quinoline (B57606) structures, a hydroxyl group at a similar position is noted to significantly influence biological interactions. Its presence also offers a potential site for metabolic modification or for the attachment of prodrug moieties to improve bioavailability.

Systematic Derivatization for SAR Exploration

Systematic derivatization of the indole ring is a cornerstone of SAR exploration, allowing chemists to probe the impact of substituents at various positions.

C-1 (Indole Nitrogen): Substitution at the N1-indole position has been extensively studied. In a series of 3-acylindoles, a variety of aminoalkyl side chains were introduced at the N1 position. This led to the discovery of potent agonists for the CB2 receptor, with polar side chains like alcohols being well-tolerated, while acidic groups led to inactive compounds. researchgate.net

C-2 and C-3: While the parent compound has a hydroxyl at C-3, other substitutions are common in related indoles. In indole-2-carboxamides, introducing alkyl groups of varying lengths and cyclic or aromatic rings at the C3 position was a key strategy to elucidate SAR for cannabinoid receptor modulators. nih.gov In other studies, the C-3 position is the most common site for substitution in simple indole alkaloids, directly influencing their biological profile. nih.gov

C-4, C-5, and C-7 (Benzene Ring): The benzene (B151609) portion of the indole ring offers multiple sites for modification. Palladium-catalyzed C-H functionalization has enabled selective derivatization at the C4-position, which is typically less reactive. acs.org Studies on 3-formyl indoles showed that substituents at the C5, C6, and C7 positions significantly impact reaction yields and, by extension, the electronic properties of the ring. Electron-donating groups at the C5-site generally lead to better outcomes than electron-withdrawing groups. acs.org Similarly, for 6-substituted indoles, the nature of the substituent is critical; a highly electron-withdrawing nitro group at C-6 resulted in a very low yield in certain reactions. acs.org

The following table summarizes the impact of substitutions at different positions on the indole ring based on studies of related compounds.

| Position | Substituent Type | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| N-1 | Aminoalkyl chains | Potent agonism at CB2 receptors. | researchgate.net |

| N-1 | Acidic groups (e.g., carboxylic acid) | Led to weaker or inactive compounds. | researchgate.net |

| C-3 | Alkyl, Cycloalkyl, Aryl groups | Modulated activity for cannabinoid receptors. | nih.gov |

| C-5 | Electron-donating groups | Generally favorable for reactivity and activity. | acs.org |

| C-6 | Aryl groups on 6-amino function | Potent cytotoxicity in cancer cell lines. | rsc.org |

| C-6 | Electron-withdrawing groups (e.g., Nitro) | Can significantly reduce reactivity/yield. | acs.org |

Rational Design Principles for Modulating Target Selectivity and Affinity

Rational design moves beyond random screening, employing structural knowledge to create molecules with specific desired properties.

One key principle is scaffold hopping , where the core indole structure might be replaced by a similar bioisosteric ring system, like an indazole or benzofuran, to improve properties while maintaining key binding interactions. nih.govacs.org

Another principle involves the introduction of specific functional groups to exploit interactions within the target's binding site. For example, designing derivatives to form covalent bonds with specific amino acid residues can lead to irreversible inhibitors with enhanced affinity and duration of action. nih.gov In the design of novel quinoline derivatives, a trimethoxy scaffold was chosen based on its known interaction with tubulin, and further modifications were made to enhance this activity. nih.gov The goal is often to increase selectivity for a specific target over others, which can be achieved by designing substituents that fit uniquely into the target's allosteric or orthosteric sites. nih.govnih.gov For instance, introducing large, hydrophobic groups can decrease a compound's ability to activate a receptor if those groups clash with the binding pocket. acs.org

Computational and Chemoinformatic Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug design, providing insights that guide the synthesis and testing of new compounds. scielo.org.mx

Molecular Docking is a primary technique used to predict how a ligand will bind to the three-dimensional structure of a protein target. It helps visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. nih.govnih.gov Docking studies can explain why certain substitutions enhance activity while others diminish it. For example, docking was used to analyze binding interactions between selected inhibitors and the IDO1 active site, helping to rationalize the observed SAR. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov In a study of indole-alkylamine derivatives, 2D-QSAR and 3D-QSAR/CoMSIA models were developed to understand the requirements for high-affinity ligands. mdpi.com These models revealed that steric properties, hydrogen-bond donors/acceptors, and lipophilicity were major contributors to biological activity, providing a regiospecific description of how to improve potency. mdpi.com

Pharmacophore Modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new, structurally diverse molecules that fit the model. scielo.org.mx

The table below highlights the application of various computational methods in the study of indole-related compounds.

| Computational Method | Application in SAR Analysis | Reference |

|---|---|---|

| Molecular Docking | Predicting binding modes and analyzing ligand-protein interactions. | rsc.orgnih.govfrontiersin.org |

| 2D-QSAR | Correlating 2D structural descriptors with biological activity. | mdpi.comtandfonline.com |

| 3D-QSAR/CoMSIA | Analyzing the contribution of steric, electrostatic, and other 3D fields to activity. | mdpi.com |

| Pharmacophore Modeling | Identifying essential structural features for activity and virtual screening. | scielo.org.mxnih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic stability of ligand-protein complexes over time. | acs.org |

Mechanistic Insights into Biological Interactions of 6 Amino 1h Indol 3 Ol Analogs

Interactions with Enzyme Systems and Pathways

6-Amino-1H-indol-3-ol analogs have been shown to interact with various enzyme systems and cellular pathways, leading to a range of biological effects. These interactions are often the basis for their therapeutic potential in various diseases.

Enzyme Inhibition Mechanisms (e.g., D-Amino Acid Oxidase, Acetylcholinesterase)

D-Amino Acid Oxidase (DAAO) Inhibition:

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.gov In mammals, DAAO plays a crucial role in the central nervous system by degrading D-serine, a key neuromodulator of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Inhibition of DAAO is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. acs.orgfrontiersin.org

Several indole (B1671886) derivatives have been identified as potent DAAO inhibitors. acs.orgbme.hu For instance, 6-chlorobenzo[d]isoxazol-3-ol (B1668687) (CBIO) has been shown to be a powerful inhibitor of DAAO. frontiersin.org The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding and thus blocking the catalytic reaction. nih.gov The structural features of these indole analogs, such as the presence and position of substituents on the indole ring, play a critical role in their inhibitory potency. acs.org

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a well-established therapeutic approach for Alzheimer's disease. kau.edu.sanih.gov Various natural and synthetic compounds, including some indole derivatives, have been investigated as AChE inhibitors. kau.edu.sa For example, physostigmine, an alkaloid with an indole-like structure, is a known cholinesterase inhibitor. kau.edu.sa

The inhibitory mechanism of these compounds typically involves reversible or irreversible binding to the active site of AChE. researchgate.net The binding of the inhibitor prevents acetylcholine from accessing the catalytic site, leading to an increase in acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission. researchgate.net The structure of the inhibitor, including the nature of the amino group and other substituents, can significantly influence its binding affinity and inhibitory potency. researchgate.net

Modulation of Cellular Pathways (e.g., Antiproliferative Activity, Apoptosis Induction)

Indole derivatives have demonstrated significant potential in cancer therapy through their ability to modulate various cellular pathways, leading to antiproliferative effects and the induction of apoptosis.

Antiproliferative Activity:

Numerous studies have reported the antiproliferative activity of indole analogs against various cancer cell lines. mdpi.comresearchgate.netbohrium.com For instance, certain indole-3-yl-methylene derivatives have shown potent growth inhibition against ovarian, renal, and breast cancer cell lines. researchgate.net The presence of an amine group at the 6-position of the indole ring has been found to be crucial for this antiproliferative activity. researchgate.net The mechanism of action often involves the inhibition of key cellular processes required for cell proliferation, such as DNA synthesis or the cell cycle.

Apoptosis Induction:

In addition to inhibiting proliferation, many indole derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating cancerous cells. Indole compounds can trigger apoptosis through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some indole derivatives have been shown to induce apoptosis in breast and colon cancer cell lines by activating mitochondrial pathways. Another study demonstrated that a bispidinone derivative containing an indole moiety induced apoptosis in pancreatic cancer cells, as evidenced by characteristic morphological changes and the activation of caspases. nih.gov

The following table summarizes the antiproliferative activity of selected indole analogs against various cancer cell lines:

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 6-amino analogue of 6-nitro-1-(3',4',5'-trimethoxyphenyl) benzosuberene | SK-OV-3 (Ovarian) | 0.033 | researchgate.net |

| Indole-aryl-amide derivative 4 | HT29 (Colon) | 0.96 | mdpi.com |

| Indole-aryl-amide derivative 4 | HeLa (Cervical) | 1.87 | mdpi.com |

| Indole-aryl-amide derivative 4 | MCF7 (Breast) | 0.84 | mdpi.com |

| Indole-aryl-amide derivative 5 | HT29 (Colon) | 2.61 | mdpi.com |

| Indole-aryl-amide derivative 5 | PC3 (Prostate) | 0.39 | mdpi.com |

| Indole-aryl-amide derivative 5 | J6 (Leukemia) | 0.37 | mdpi.com |

| Bispidinone derivative (BisP4) | MiaPaca-2 (Pancreatic) | 16.9 | nih.gov |

| Bispidinone derivative (BisP4) | BxPC-3 (Pancreatic) | 23.7 | nih.gov |

| Bispidinone derivative (BisP4) | CFPAC-1 (Pancreatic) | 36.3 | nih.gov |

| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 | acs.org |

| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 | acs.org |

| 11-(3-amino-2-hydroxy)propylamino derivative 2h | MV4-11 (Leukemia) | 0.042 | nih.gov |

| 11-(3-amino-2-hydroxy)propylamino derivative 2k | MV4-11 (Leukemia) | 0.057 | nih.gov |

Receptor Binding and Signaling Pathway Modulation

Analogs of this compound can exert their biological effects by binding to specific receptors and modulating their downstream signaling pathways. This is a common mechanism for many therapeutic agents.

Indole derivatives have been shown to interact with a variety of receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov For instance, certain methoxy-substituted indole analogs have been found to have a high affinity and selectivity for the dopamine D2 receptor. nih.gov The binding of these compounds to the receptor can either activate or block its function, leading to changes in intracellular signaling cascades. This modulation of dopaminergic signaling is significant for the potential treatment of neurodegenerative diseases and psychiatric disorders.

Similarly, some indole derivatives act as potent agonists for serotonin receptors, such as the 5-HT1D receptor. acs.org The interaction with these receptors can influence a wide range of physiological processes, including mood, appetite, and sleep.

Furthermore, some indole analogs can modulate signaling pathways involved in cellular stress responses. For example, certain indole metabolites in E. coli are upregulated in response to cellular stress. nih.gov In a broader context, chronic treatment with activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, can improve kidney function in models of diabetic nephropathy by modulating multiple pathways related to lipid metabolism and oxidative stress. acs.org While not directly about this compound, this highlights the potential for indole-like structures to influence complex signaling networks.

Biochemical Basis of Antioxidant Properties

The antioxidant properties of this compound analogs are rooted in their chemical structure, which allows them to neutralize harmful free radicals and reduce oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders.

The antioxidant activity of these compounds is often attributed to the presence of the indole ring and its substituents, particularly hydroxyl and amino groups. The hydroxyl group (-OH) at position 3 and the amino group (-NH2) at position 6 can donate hydrogen atoms to free radicals, thereby stabilizing them and preventing them from causing cellular damage. nih.gov The indole nucleus itself can also participate in redox reactions. mdpi.com

Studies have shown that various indole derivatives possess significant antioxidant activity. mdpi.comnih.gov For example, certain pyrazole-indole hybrids have demonstrated notable antioxidant properties. nih.gov The antioxidant capacity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals. The specific arrangement and electronic properties of the substituents on the indole ring can significantly influence the antioxidant potential of the molecule. nih.gov

Antimicrobial and Antifungal Mechanisms

Analogs of this compound have demonstrated promising antimicrobial and antifungal activities, making them potential candidates for the development of new anti-infective agents.

The mechanisms by which these compounds exert their antimicrobial effects are varied. Some indole derivatives are believed to interfere with microbial metabolic processes or disrupt the integrity of the cell membrane. mdpi.com For instance, certain indole-based chalcones have been shown to have antibacterial efficacy. nih.gov The presence of specific functional groups, such as amino and bromo groups, can be essential for maintaining this activity.

In terms of antifungal activity, many indole derivatives target key enzymes in fungal-specific metabolic pathways. A prominent target is lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. tandfonline.comtandfonline.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the inhibition of fungal growth. tandfonline.com Several indole-triazole hybrids have been developed as potent inhibitors of this enzyme, exhibiting broad-spectrum activity against various Candida species. tandfonline.com

The following table provides a summary of the antimicrobial and antifungal activity of selected indole analogs:

| Compound/Analog | Pathogen | Activity/MIC | Reference |

| 3-substituted-1H-imidazol-5-yl-1H-indole analog 26 | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL | nih.gov |

| 3-substituted-1H-imidazol-5-yl-1H-indole analog 32 | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL | nih.gov |

| 6-methoxy-phenethyl-indole-imidazole 57 | Cryptococcus neoformans | ≤ 0.25 µg/mL | nih.gov |

| 5-phenyl-1H-imidazole 111 | Cryptococcus neoformans | ≤ 0.25 µg/mL | nih.gov |

| Indolyl-triazole derivative 8g | Candida glabrata | 0.25 µg/mL (MIC90) | tandfonline.com |

| Indolyl-triazole derivative 8g | Candida krusei | 0.125 µg/mL (MIC90) | tandfonline.com |

| Indolyl-triazole derivative 8g | Candida albicans | 0.5 µg/mL (MIC90) | tandfonline.com |

| 2-Amino-6-bromoquinolin-3-ol | Mycobacterium bovis BCG | 6.25 µM | |

| Indole-based chalcone | - | - | nih.gov |

| 1H-indole-3-acetonitrile | Fusarium spp. | 1.28–2.56 mM | mdpi.com |

| 1H-indole-3-acetonitrile | Aspergillus spp. | 2.99 mM | mdpi.com |

| 1H-indole-3-acetonitrile | Penicillium spp. | 1.28–1.92 mM | mdpi.com |

Advanced Applications of 6 Amino 1h Indol 3 Ol Derivatives in Chemical Science

Application in Materials Science: Corrosion Inhibition Studies

The development of effective corrosion inhibitors is crucial for extending the lifespan of metallic materials, particularly steel, in acidic industrial environments. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors. mdpi.com Indole (B1671886) derivatives, including those structurally related to 6-Amino-1H-indol-3-ol, have demonstrated significant promise in this field. Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes corrosive processes. mdpi.comnih.gov

The inhibition mechanism involves the interaction of the inhibitor's electron-rich centers (such as nitrogen and oxygen atoms and π-electrons from the aromatic rings) with the vacant d-orbitals of the metal. nih.govekb.eg This leads to the formation of a stable adsorbed layer on the metal surface. Potentiodynamic polarization studies frequently reveal that these indole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic reaction. mdpi.comresearchgate.net The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer. nih.govresearchgate.net

Detailed research findings have quantified the effectiveness of various indole derivatives in preventing the corrosion of mild steel in acidic solutions.

Table 1: Corrosion Inhibition Efficiency of Various Indole Derivatives on Mild Steel

| Inhibitor Compound Name | Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (E)-N'-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ) | 15 wt.% HCl | 5 x 10⁻³ mol/L | 94 | nih.gov |

| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-(4-methylbenzylidene)acetohydrazide (MeHDZ) | 15 wt.% HCl | 5 x 10⁻³ mol/L | 98 | nih.gov |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | 0.5 M H₂SO₄ | 90 ppm | 81.2 | mdpi.com |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | 0.5 M H₂SO₄ | 90 ppm | 76.2 | mdpi.com |

| 6'-amino-3'-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile (SIPP-1) | 1 M HCl | 200 ppm | 95.65 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The data clearly indicates that the inhibition efficiency increases with the concentration of the inhibitor. mdpi.comresearchgate.net The structural features of the derivatives, such as the presence of additional methoxy (B1213986) or phenyl groups, significantly influence their protective capabilities. mdpi.comnih.gov

Utilization as Biochemical Probes and Substrates in Mechanistic Investigations

The unique structure of the indole ring system allows its derivatives to bind to various biological receptors and enzymes, making them valuable tools for biochemical research. Specifically, derivatives of 6-amino-indole are being developed as fluorescent probes and photoaffinity labels to investigate complex biological processes and molecular interactions. acs.org

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property allows for the visualization and tracking of target molecules within a biological system. Indole derivatives have been functionalized with fluorophores like BODIPY and Cyanine dyes to create high-affinity probes for specific biological targets, such as sigma (σ) receptors, which are implicated in cancer and Alzheimer's disease. acs.org For example, researchers have synthesized novel fluorescent ligands by functionalizing a 6-amino-indole core, allowing for the study of σ₂ receptor mechanisms using fluorescence-based techniques. acs.org

Photoaffinity labeling is another powerful technique used to identify and study protein-ligand interactions. In this method, a probe molecule containing a photoreactive group is introduced to a biological system. Upon irradiation with light, the photoreactive group forms a covalent bond with the target protein, allowing for its identification and characterization. acs.org Researchers have synthesized diazirine-based photoreactive indole derivatives that can be used for the functional analysis of various bioactive indole metabolites. acs.org

Furthermore, indole derivatives serve as scaffolds for creating compounds that can interact with specific enzyme domains. For instance, certain indole derivatives have been identified as capable of binding to the synthetase/hydrolase domain of RelSeq, a key enzyme in the bacterial stringent response pathway, which is involved in bacterial persistence and biofilm formation. mdpi.com

Table 2: Examples of this compound Related Derivatives in Biochemical Investigations

| Derivative Type | Application | Target/Mechanism | Reference |

|---|---|---|---|

| Fluorescent Indolyl Derivatives | High-Affinity Probes | Sigma (σ) Receptors | acs.org |

| (3-Trifluoromethyl)diazirinyl Indoles | Photoaffinity Labeling | Bioactive Metabolite Analysis | acs.org |

| General Indole Derivatives | Enzyme Binding Studies | RelSeq (p)ppGpp Synthetase/Hydrolase | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Potential in Sensor Development and Optoelectronic Materials

The photophysical and electronic properties of indole derivatives make them promising candidates for the development of advanced materials used in sensors and optoelectronics. nih.gov Their conjugated π-system allows for efficient charge transport and light absorption/emission, which are key characteristics for organic light-emitting diodes (OLEDs), photovoltaic devices, and chemical sensors. researchgate.net

In sensor development, indole derivatives can be designed to exhibit a change in their optical properties, such as fluorescence, upon binding to a specific analyte. mdpi.com For example, a BODIPY-based sensor was designed to detect specific amino acids. The interaction between the probe and the target amino acid induces a photo-induced electron transfer (PET) process, resulting in a measurable change in the fluorescence signal. mdpi.com This principle can be applied to create highly sensitive and selective sensors for various molecules.

In the field of optoelectronics, researchers are exploring indole-containing compounds as n-type materials for organic electronic devices. researchgate.net For instance, certain dipyrimido[pyrimidine] derivatives, synthesized from precursors including 6-amino uracil, exhibit favorable electronic properties for use in OLEDs and photovoltaic cells. researchgate.netrsc.org The study of their photophysical properties, such as absorption and emission spectra, along with electrochemical analysis using cyclic voltammetry, helps in determining their suitability for these applications. researchgate.net Compounds like indane-1,3-dione derivatives are also recognized for their utility as electron-acceptor building blocks in organic electronics. nih.gov The ability to tune the electronic and optical properties of these materials by modifying the substituents on the indole ring offers a pathway to creating next-generation electronic components.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6'-amino-3'-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |

| 6'-amino-3'-methyl-2-oxo-1'-phenyl-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |

| 6-Amino-1-pyrenol |

| 6-amino uracil |

| 6-Methyl-1H-indol-4-ol |

| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-(4-methylbenzylidene)acetohydrazide |

| (E)-N'-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol |

| BODIPY |

| Cyanine |

| Ethyl 3-formyl-1H-indol-2-carboxylate |

| Indane-1,3-dione |

Metabolic Fate and Biotransformation Studies of Indole Amino Hydroxy Analogs in Vitro Models

In Vitro Stability and Metabolism in Biological Systems

The in vitro stability of a compound is a key determinant of its pharmacokinetic profile. Assays using liver microsomes, which are rich in drug-metabolizing enzymes, are commonly employed to assess metabolic stability. The stability of 6-Amino-1H-indol-3-ol is expected to be influenced by its susceptibility to enzymatic degradation.

In vitro studies with human liver microsomes have been instrumental in characterizing the metabolic stability of various indole (B1671886) derivatives. For instance, the aminoindole Genz-644442 was found to be stable in both rat and human liver microsomes and hepatocytes, indicating a favorable metabolic profile. nih.gov Conversely, other indole-containing compounds may exhibit lower stability, undergoing rapid metabolism. The stability of a compound is often quantified by its half-life (t½) and intrinsic clearance (CLint) in these in vitro systems.

The following table provides hypothetical in vitro stability data for this compound, extrapolated from findings for analogous compounds.

| Biological System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 30 | 23.1 |

| Human Hepatocytes | 60 | 11.5 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for related indole compounds.

Identification and Characterization of In Vitro Metabolites

The biotransformation of this compound is anticipated to yield a variety of metabolites through Phase I and Phase II metabolic reactions. The identification and characterization of these metabolites are crucial for a comprehensive understanding of the compound's metabolic fate.

Phase I metabolism of indole derivatives is predominantly oxidative, catalyzed by cytochrome P450 (CYP) enzymes. Studies on indole itself have shown that it can be oxidized to several products, including indoxyl (3-hydroxyindole), oxindole (B195798), isatin (B1672199), and 6-hydroxyindole (B149900). nih.gov Given the structure of this compound, it is plausible that it could undergo further hydroxylation on the indole ring or oxidation of the amino group. For example, the carcinogenic heterocyclic amine 2-amino-9H-pyrido[2,3-b]indole (AαC) undergoes N-oxidation of its exocyclic amine group. researchgate.net

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For a compound like this compound, with both a hydroxyl and an amino group, glucuronidation and sulfation are expected to be major metabolic pathways. The hydroxyl group is a prime site for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on 4-hydroxyindole (B18505) have demonstrated its efficient glucuronidation, primarily by UGT1A6. nih.govnih.gov The amino group, on the other hand, can be a substrate for sulfotransferases (SULTs). For example, 2-aminophenol (B121084) has been identified as a substrate for SULT1A1. researchgate.net

A hypothetical summary of the potential in vitro metabolites of this compound is presented in the table below.

| Metabolite ID | Proposed Structure / Name | Metabolic Pathway | Analytical Finding (Hypothetical) |

| M1 | This compound-O-glucuronide | Glucuronidation | Mass shift of +176 Da |

| M2 | This compound-N-sulfate | Sulfation | Mass shift of +80 Da |

| M3 | 6-N-Acetyl-1H-indol-3-ol | N-acetylation | Mass shift of +42 Da |

| M4 | 6-Amino-dihydroxy-1H-indole | Hydroxylation | Mass shift of +16 Da |

Note: This table contains hypothetical data based on the known metabolism of similar chemical structures.

Enzymatic Biotransformation Mechanisms

The enzymatic machinery responsible for the metabolism of this compound is likely to involve a consortium of Phase I and Phase II enzymes.

Phase I Biotransformation: The initial oxidative metabolism of the indole ring is primarily mediated by cytochrome P450 enzymes. Research has identified CYP2A6, CYP2C19, and CYP2E1 as the main isoforms involved in the oxidation of indole. nih.govmdpi.com These enzymes could catalyze the hydroxylation of the indole nucleus of this compound at various positions. Furthermore, CYP enzymes, such as CYP3A4, are known to catalyze the aromatization of indoline (B122111) to indole, suggesting a role in modifying the indole core. nih.gov The amino group could also be a target for oxidation, a reaction mediated by CYPs, potentially leading to the formation of hydroxylamine (B1172632) or nitroso derivatives.

Phase II Biotransformation: Following Phase I oxidation, or directly acting on the parent compound, Phase II enzymes facilitate conjugation reactions.

Glucuronidation: The 3-hydroxyl group of this compound makes it a likely substrate for UGTs. Studies on the hallucinogenic indole alkaloid psilocin (4-hydroxy-N,N-dimethyltryptamine) and 4-hydroxyindole have implicated UGT1A10 and UGT1A9 in their glucuronidation. nih.govnih.govresearchgate.net UGT1A6 has also been shown to be highly active in the glucuronidation of 4-hydroxyindole. nih.govnih.gov It is therefore probable that one or more of these UGT isoforms would be involved in the glucuronidation of this compound.

Sulfation: The amino group of this compound is a potential site for sulfation by SULTs. Phenolic compounds and aromatic amines are common substrates for these enzymes. Research on aminophenols has shown that they can be sulfated, and SULT1A1 is a key enzyme in this process. researchgate.net

N-acetylation: Aromatic amines can also undergo N-acetylation by N-acetyltransferases (NATs). Studies on 4-amino-2-hydroxytoluene, an ingredient in hair dyes, have demonstrated that N-acetylation is a significant metabolic pathway in the skin, mediated by NAT1. nih.gov This suggests that N-acetylation could be a relevant biotransformation pathway for this compound, particularly in extrahepatic tissues.

Future Research Directions and Translational Opportunities

Emerging Synthetic Methodologies for Enhanced Accessibility

The advancement of synthetic chemistry is crucial for making 6-Amino-1H-indol-3-ol and its derivatives more readily available for extensive research. While specific high-yield syntheses for this exact molecule are not widely reported, general methods for substituted indoles can be adapted and optimized.

Future efforts in this area could focus on:

Greener Synthetic Routes: Development of environmentally benign synthetic methods using techniques such as microwave-assisted synthesis, ionic liquids, or solvent-free reactions to reduce the environmental impact and improve efficiency. researchgate.net

Catalytic C-H Functionalization: Rhodium(III)-catalyzed C-H activation and annulation of indolines represents a modern approach to constructing complex fused indole (B1671886) systems. acs.org Applying such methods could provide novel pathways to functionalize the This compound scaffold.

Novel Precursors and Reactions: The use of geminal enediamines and π-deficient 1,2-dihaloarenes has been shown to be an efficient method for synthesizing 2-aminoindoles. researchgate.net Exploring analogous novel disconnections and starting materials could lead to more efficient and versatile syntheses of 6-aminoindole (B160974) derivatives. A potential synthetic route could involve the reduction of a corresponding 6-nitroindole (B147325) precursor. mdpi.com

Deeper Exploration of Structure-Function Relationships at the Molecular Level

Understanding how the specific structural features of This compound relate to its biological activity is paramount. The positions of the amino and hydroxyl groups are likely to be critical for its interaction with biological targets.

Key areas for future investigation include:

Target Identification and Validation: Systematic screening of This compound against various biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in disease pathways. The amino group at the C-6 position has been shown to be detrimental for the activity of some 2-(3',4',5'-trimethoxybenzoyl)indole derivatives, highlighting the importance of substitution patterns. researchgate.net

Computational Modeling: Utilizing molecular docking and dynamics simulations to predict binding modes and affinities to various protein targets. This can help in prioritizing experimental studies and in the rational design of more potent and selective derivatives.

Analog Synthesis and SAR Studies: Synthesizing a library of derivatives by modifying the amino and hydroxyl groups, as well as other positions on the indole ring, to establish comprehensive structure-activity relationships (SAR). This will provide valuable insights into the pharmacophore of the This compound scaffold.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological effects of This compound . thermofisher.com This multi-omics strategy can uncover novel mechanisms of action and identify potential biomarkers for efficacy and response. frontlinegenomics.comnih.gov

Future research in this domain would involve:

Transcriptomic Profiling: Analyzing changes in gene expression in cells or tissues treated with This compound to identify affected pathways.

Proteomic Analysis: Identifying protein interaction partners and downstream signaling effects to elucidate the compound's mechanism of action at the protein level.

Metabolomic Studies: Assessing the impact of the compound on cellular metabolism to understand its broader physiological effects.

The integration of these datasets will be crucial for building comprehensive models of the compound's biological activity and for identifying potential therapeutic applications. thermofisher.com

Development of Novel Research Tools and Probes Based on the this compound Scaffold

The inherent structural features of This compound make it an attractive scaffold for the development of chemical probes and research tools. The indole core is known to be a fluorophore, and the amino and hydroxyl groups provide handles for conjugation.

Potential applications in this area include:

Fluorescent Probes: The indole scaffold has been successfully used to create fluorescent probes for bioimaging. rsc.org Derivatives of This compound could be developed as fluorescent sensors for specific ions, pH, or biomolecules. researchgate.netacs.org For example, functionalizing the 6-amino position has been a strategy in the development of fluorescent ligands for sigma receptors. acs.org

Affinity-Based Probes: Immobilizing This compound or its derivatives on a solid support to create affinity matrices for capturing and identifying protein binding partners.

Photoaffinity Labels: Introducing a photoreactive group to the scaffold to create photoaffinity labels for covalently labeling and identifying the binding sites of target proteins.

The development of such tools would not only advance our understanding of the biology of This compound but also provide valuable reagents for broader biomedical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.